molecular formula C11H15ClFN B2918262 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride CAS No. 1909315-95-2

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No. B2918262
CAS RN: 1909315-95-2
M. Wt: 215.7
InChI Key: AJMVVLFLOCRJJY-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Toxicity : Safety data sheets (MSDS) are available .

Scientific Research Applications

Neuroleptic-like Activity

The synthesis and evaluation of substituted benzazepines, including structures similar to 8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine, have shown potential neuroleptic-like activity. These compounds have been found to possess activities similar to known neuroleptics, indicating their potential application in central nervous system disorders (Hino et al., 1988).

Radiotracer Development

Fluorinated derivatives of benzazepines have been developed as potential radiotracers for imaging dopamine D1 receptors using positron emission tomography. These derivatives exhibit high affinity for dopamine D1 receptors, suggesting their utility in neurological research and diagnosis (Mukherjee et al., 1993).

Conformational Studies

The conformational state of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride (lorcaserin) in water has been studied using residual dipolar coupling data and DFT computations. This research provides insights into the preferred conformations of such compounds, which is crucial for understanding their biological interactions (Trigo-Mourino et al., 2013).

Sigma-1 Receptor Modulation

SKF83959, structurally related to benzazepines, has been identified as a potent allosteric modulator of the sigma-1 receptor. This discovery highlights the potential of benzazepine derivatives in modulating receptor activity, which could have implications for treating various psychiatric and neurological disorders (Guo et al., 2013).

Anticonvulsant Properties

Novel triazolo[4,3-a][1,4]benzodiazepines, structurally related to benzazepines, have shown significant anticonvulsant activity. This suggests that modifications of the benzazepine core structure could lead to new therapeutic agents for epilepsy and other seizure disorders (Narayana et al., 2006).

Safety And Hazards

  • Refer to the provided MSDS for safety precautions, handling instructions, and emergency procedures .

properties

IUPAC Name

7-fluoro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FN.ClH/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9;/h2-3,6,8,13H,4-5,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMVVLFLOCRJJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCC2=C1C=C(C=C2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-fluoro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

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